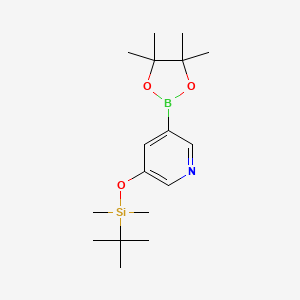

Ester pinacolique de l'acide 5-((tert-butyldiméthylsilyl)oxy)pyridine-3-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

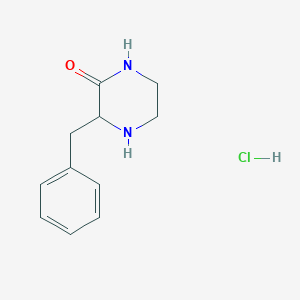

“5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of organoboron reagents like “5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester” often involves the use of Knochel-Grignard reagents, which are known for their functional group tolerance .Molecular Structure Analysis

The molecular structure of “5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester” is characterized by the presence of a boronic ester group (Bpin). The Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester” are influenced by the presence of the boronic ester group (Bpin). The Bpin moiety is remarkably small, which minimizes steric interactions and influences the reactivity of the compound .Applications De Recherche Scientifique

Couplage de Suzuki–Miyaura

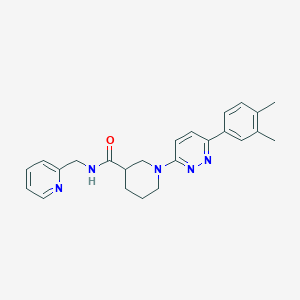

La réaction de couplage de Suzuki–Miyaura (SM) est une méthode puissante pour former des liaisons carbone-carbone. Elle implique le couplage croisé de composés aryl ou vinyl borés avec des halogénures organiques ou des pseudohalogénures en utilisant un catalyseur au palladium. L'ester pinacolique de l'acide pyridine-4-boronique sert de réactif boré dans les réactions de couplage SM, permettant la synthèse de divers composés biaryliques. Ses conditions réactionnelles douces et sa tolérance aux groupes fonctionnels en font un outil précieux en synthèse organique .

Inhibiteurs de DYRK1A

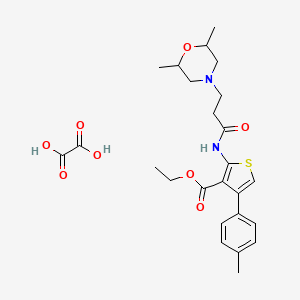

Dans le domaine de la chimie médicinale, l'ester pinacolique de l'acide pyridine-4-boronique a été utilisé pour synthétiser de nouvelles pyridazino[4,5-b]indol-4-ones et des analogues de pyridazin-3(2H)-one. Ces composés agissent comme inhibiteurs de DYRK1A (kinase régulée par la tyrosine-phosphorylation à double spécificité 1A), une kinase impliquée dans les troubles neurodéveloppementaux et la maladie d'Alzheimer .

Groupes protecteurs en chimie des glucides

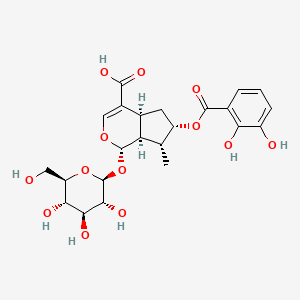

Les esters phénylboroniques, y compris l'ester pinacolique de l'acide pyridine-4-boronique, servent de groupes protecteurs en chimie des glucides. Ils installent sélectivement des groupes acyle, éther silylé et éther para-méthoxybenzyle (PMB) sur des substrats de glycoside. Ces intermédiaires protégés jouent un rôle crucial dans la synthèse de glucides complexes .

Protodéboronation pour la synthèse de l'indolizidine

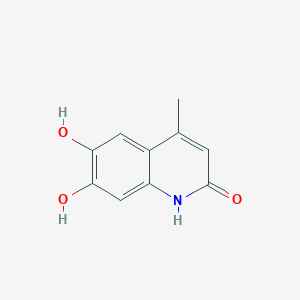

Les chercheurs ont exploré l'utilisation de l'ester pinacolique de l'acide pyridine-4-boronique dans les réactions de protodéboronation. En utilisant des complexes borés moins nucléophiles, ils réalisent une addition formelle anti-Markovnikov aux motifs lactame, conduisant à la synthèse de dérivés de l'indolizidine .

Mécanisme D'action

Target of Action

The primary target of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura cross-coupling reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers its organic group to palladium .

Biochemical Pathways

The compound’s action primarily affects the pathway of carbon-carbon bond formation in organic synthesis . The downstream effects include the creation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction .

Pharmacokinetics

Its stability, reactivity, and solubility can impact its effectiveness in reactions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is crucial in fields like medicinal chemistry, where these reactions can help create new pharmaceuticals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the reaction conditions must be carefully controlled to ensure the compound’s effective action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxysilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-10-13(11-19-12-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPERGWONXHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)